molecular formula C21H44O2Sn B12649140 Tributyl(isononanoyloxy)stannane CAS No. 93965-22-1

Tributyl(isononanoyloxy)stannane

Cat. No.: B12649140
CAS No.: 93965-22-1
M. Wt: 447.3 g/mol
InChI Key: XHBYHKUFQGOEMP-UHFFFAOYSA-M
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Description

Tributyl(isononanoyloxy)stannane, with the molecular formula C21H44O2Sn and a monoisotopic mass of 448.23633 Da , is an organotin compound available for research applications. Its structure is characterized by the SMILES notation CCCC Sn (CCCC)OC(=O)CCCCCC(C)C . This compound is also known as tributylstannyl 7-methyloctanoate . As an organotin reagent, it is suited for use in various synthetic chemistry processes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

93965-22-1

Molecular Formula

C21H44O2Sn

Molecular Weight

447.3 g/mol

IUPAC Name

tributylstannyl 7-methyloctanoate

InChI

InChI=1S/C9H18O2.3C4H9.Sn/c1-8(2)6-4-3-5-7-9(10)11;3*1-3-4-2;/h8H,3-7H2,1-2H3,(H,10,11);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

XHBYHKUFQGOEMP-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)CCCCCC(C)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Tributyl Isononanoyloxy Stannane

Established Synthetic Routes for Tributyl(isononanoyloxy)stannane

The synthesis of this compound, a type of organotin carboxylate, can be achieved through several established chemical reactions. These methods primarily involve the reaction of a tributyltin precursor with isononanoic acid or its derivatives.

Reaction Pathways Involving Organotin(IV) Halides and Carboxylic Acid Derivatives

A common and well-established method for synthesizing organotin carboxylates involves the reaction of organotin(IV) halides with carboxylic acid derivatives, such as the sodium or potassium salt of the carboxylic acid. asianpubs.orggoogle.com This metathesis reaction is typically carried out in an anhydrous organic solvent to prevent hydrolysis of the organotin halide starting material. sysrevpharm.org

The general reaction can be represented as:

R₃SnX + R'COOM → R₃SnOCOR' + MX

Where:

R is an alkyl group (in this case, butyl)

X is a halide (Cl, Br, I)

R'COO is the carboxylate group (in this case, isononanoate)

M is an alkali metal (Na, K)

In the specific case of this compound, tributyltin chloride would be reacted with sodium isononanoate. The insolubility of the resulting metal halide (e.g., NaCl) in the organic solvent drives the reaction to completion, allowing for its easy removal by filtration. asianpubs.orggoogle.com Solvents such as benzene, toluene, or chloroform (B151607) are often employed for this purpose. asianpubs.org

Table 1: Reaction Parameters for Organotin Carboxylate Synthesis via Halide Route

ReactantsSolventReaction ConditionsProductByproduct
Dichlorodiorganotin(IV), Sodium salt of naphthoxyacetic acid (1:1 and 1:2 molar ratios)Dry BenzeneStirring for 2 hours under dry nitrogen atmosphereOrganotin(IV) carboxylateNaCl
Triorganotin(IV) chloride, Sodium salt of a carboxylic acidDry TolueneReflux for 7 hoursTriorganotin(IV) carboxylateNaCl

This table is based on general procedures for synthesizing organotin carboxylates and can be adapted for this compound. asianpubs.orgnih.gov

Alternative Synthetic Approaches to Organotin Carboxylates

An important alternative route for the synthesis of organotin carboxylates is the condensation reaction between an organotin(IV) oxide or hydroxide (B78521) and a carboxylic acid. orientjchem.org This method is often preferred due to the formation of water as the only byproduct, which can be easily removed.

The reaction with tributyltin oxide is as follows:

(Bu₃Sn)₂O + 2 R'COOH → 2 Bu₃SnOCOR' + H₂O

For the synthesis of this compound, bis(tributyltin) oxide would be reacted directly with isononanoic acid. researchgate.net This reaction is typically carried out by refluxing the reactants in a suitable solvent with azeotropic removal of water using a Dean-Stark apparatus. orientjchem.orgresearchgate.net

Another approach involves the reaction of organotin hydrides with carboxylic acids. However, this is less common for the preparation of carboxylates.

Precursor Design and Ligand Influence on Compound Formation

The properties and reactivity of this compound are significantly influenced by its constituent parts: the isononanoate ligand and the tributyltin moiety.

Role of Isononanoic Acid Derivatives in Carboxylate Ligand Synthesis

Isononanoic acid is a branched-chain carboxylic acid. The structure of the isononanoate ligand, specifically its steric bulk and electronic properties, plays a crucial role in determining the final structure and properties of the organotin carboxylate. The branched nature of the isononyl group can influence the coordination mode of the carboxylate group to the tin atom, which can be monodentate, bidentate (chelating or bridging), leading to monomeric, dimeric, or polymeric structures in the solid state. researchgate.netnih.gov The nature of the R' group in the R'COOH ligand can significantly impact the resulting structure and biological activity of the organotin carboxylate. sysrevpharm.org

Modification of Alkyl Groups on Tin for Tuned Reactivity

The three butyl groups attached to the tin atom are fundamental to the identity of tributyltin compounds. wikipedia.orginchem.org The nature of the alkyl groups (R in R₃SnX) influences the reactivity and physicochemical properties of the organotin compound. sysrevpharm.org While this article focuses on tributyltin, it is worth noting that modifying these alkyl groups (e.g., using methyl, phenyl, or octyl groups) can alter the compound's properties. sysrevpharm.orglupinepublishers.com The synthesis of the tributyltin precursor itself typically starts from tin tetrachloride and involves alkylation using Grignard reagents (butylmagnesium bromide) or organoaluminum compounds. lupinepublishers.comwikipedia.org The Kocheshkov comproportionation reaction can then be used to obtain tributyltin chloride from tetrabutyltin (B32133) and tin tetrachloride. wikipedia.org

Table 2: Common Tributyltin Precursors and their Synthetic Relevance

PrecursorFormulaTypical Use in Carboxylate Synthesis
Tributyltin chlorideBu₃SnClReaction with carboxylate salts. asianpubs.orgsysrevpharm.org
Bis(tributyltin) oxide(Bu₃Sn)₂OCondensation reaction with carboxylic acids. orientjchem.orgresearchgate.netwikipedia.org
Tributyltin hydrideBu₃SnHLess common for carboxylate synthesis, used as a reducing agent. wikipedia.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of organotin chemistry, which has faced scrutiny due to the toxicity of some compounds, these principles are particularly relevant. ontosight.ai

For the synthesis of this compound, the condensation reaction between bis(tributyltin) oxide and isononanoic acid can be considered a greener approach compared to the halide route. This is because the only byproduct is water, which is non-toxic. orientjchem.org In contrast, the halide route produces a metal salt byproduct that needs to be separated and disposed of.

Furthermore, exploring solvent-free reaction conditions or the use of more environmentally benign solvents can enhance the green credentials of the synthesis. Microwave-assisted synthesis has also been explored for the preparation of organotin carboxylates, often leading to shorter reaction times and higher yields, which aligns with the principles of energy efficiency. orientjchem.org The development of catalytic methods that can improve the efficiency and selectivity of these reactions is an ongoing area of research in organotin chemistry. ontosight.aitaylorandfrancis.com

Advanced Structural Elucidation and Spectroscopic Characterization of Tributyl Isononanoyloxy Stannane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of Tributyl(isononanoyloxy)stannane. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹¹⁹Sn NMR spectra, the precise connectivity and environment of each atom within the molecule can be established.

¹H NMR Spectroscopic Analysis of Butyl and Isononanoyl Moieties

The ¹H NMR spectrum of this compound provides detailed information about the proton environments in both the tributyltin and isononanoyl fragments of the molecule.

The protons of the three butyl groups attached to the tin atom give rise to a series of multiplets in the upfield region of the spectrum. The terminal methyl protons (H-δ) typically appear as a triplet, while the methylene protons (H-α, H-β, H-γ) exhibit more complex splitting patterns due to coupling with adjacent protons and with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). The protons on the α-carbon, directly bonded to the tin atom, are the most deshielded of the butyl chain due to the electropositive nature of tin.

The isononanoyl moiety, structurally based on 3,5,5-trimethylhexanoic acid, displays a distinct set of signals. The nine protons of the tert-butyl group at the C5 position appear as a sharp singlet. The methyl group at the C3 position shows up as a doublet, coupled to the adjacent methine proton. The methylene protons adjacent to the carbonyl group (H-2) and the other methylene and methine protons (H-3 and H-4) will present as complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound.

Assignment Predicted Chemical Shift (ppm) Multiplicity
Tributyl Moiety
Sn-CH₂- (α)~1.2 - 1.6Multiplet
-CH₂- (β)~1.4 - 1.7Multiplet
-CH₂- (γ)~1.2 - 1.5Multiplet
-CH₃ (δ)~0.9Triplet
Isononanoyl Moiety (3,5,5-trimethylhexanoyl)
C(CH₃)₃ (C5-CH₃)~0.9Singlet
CH-CH₃ (C3-CH₃)~0.9 - 1.0Doublet
-CH₂-COO (H-2)~2.1 - 2.3Multiplet
-CH- (H-3)~1.8 - 2.0Multiplet
-CH₂- (H-4)~1.1 - 1.3Multiplet

Note: Predicted values are based on data for analogous compounds and general principles of NMR spectroscopy.

¹³C NMR Spectroscopic Confirmation of Carbon Frameworks

The ¹³C NMR spectrum provides a definitive confirmation of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shifts are indicative of their chemical environment.

In the tributyltin moiety, four distinct signals are expected for the butyl chains. The carbon atom directly attached to the tin (C-α) is significantly shielded and exhibits coupling with the tin isotopes, which can be observed as satellite peaks. The chemical shifts of the other butyl carbons (C-β, C-γ, and C-δ) appear at positions typical for aliphatic chains.

The isononanoyl portion of the molecule also presents a characteristic set of resonances. The carbonyl carbon of the ester group is the most deshielded, appearing at the downfield end of the spectrum. The quaternary carbon of the tert-butyl group and the other methyl, methylene, and methine carbons can be assigned based on their chemical shifts and by comparison with the spectrum of 3,5,5-trimethylhexanoic acid. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.

Assignment Predicted Chemical Shift (ppm)
Tributyl Moiety
Sn-CH₂- (α)~16 - 18
-CH₂- (β)~27 - 29
-CH₂- (γ)~26 - 28
-CH₃ (δ)~13 - 14
Isononanoyl Moiety (3,5,5-trimethylhexanoyl)
-COO-~175 - 180
-C(CH₃)₃ (C5)~30 - 32
-CH₂-COO (C2)~45 - 47
-CH- (C3)~29 - 31
-CH₂- (C4)~52 - 54
-C(CH₃)₃~30 - 32
-CH-CH₃~22 - 24

Note: Predicted values are based on data for analogous compounds and general principles of NMR spectroscopy.

¹¹⁹Sn NMR Spectroscopic Probing of the Tin Environment and Coordination

¹¹⁹Sn NMR spectroscopy is a powerful technique for directly investigating the electronic environment and coordination number of the tin atom. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the nature of the substituents and the geometry around the tin center.

For tetra-coordinated organotin(IV) compounds like this compound, where the tin atom is bonded to three butyl groups and one carboxylate oxygen, the ¹¹⁹Sn chemical shift is expected to fall within a characteristic range. In non-coordinating solvents, the compound is likely to exist as a monomer with a four-coordinate tin atom, resulting in a ¹¹⁹Sn chemical shift in the approximate range of +50 to +150 ppm relative to tetramethyltin. This chemical shift indicates a tetrahedral geometry around the tin atom. It is important to note that the exact chemical shift can be influenced by solvent effects and the concentration of the sample.

Vibrational Spectroscopy for Functional Group Identification and Coordination Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups present in this compound and the coordination mode of the carboxylate ligand to the tin atom.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Carboxylate Coordination Modes

The FTIR spectrum of this compound is dominated by the characteristic vibrational modes of the alkyl chains and the carboxylate group. The most informative region for structural elucidation is the carbonyl stretching region.

The coordination of the carboxylate group to the tin atom can be determined by analyzing the positions of the asymmetric (νas(COO)) and symmetric (νs(COO)) stretching vibrations. The difference between these two frequencies (Δν = νas(COO) - νs(COO)) is a key diagnostic parameter.

Unidentate coordination: In this mode, only one of the carboxylate oxygen atoms is bonded to the tin center. This results in a larger separation between the asymmetric and symmetric stretching frequencies, with Δν typically being greater than 200 cm⁻¹.

Bidentate (chelating or bridging) coordination: When both oxygen atoms of the carboxylate group coordinate to the tin atom (either chelating to a single tin atom or bridging between two tin atoms), the difference between the asymmetric and symmetric stretching frequencies is significantly smaller, with Δν generally being less than 150 cm⁻¹.

For this compound in a non-coordinating environment, a unidentate or weakly bridging interaction is expected, leading to a relatively large Δν value. The spectrum will also show characteristic C-H stretching and bending vibrations from the butyl and isononanoyl groups.

Table 3: Characteristic FTIR Frequencies for this compound.

Vibrational Mode Expected Frequency Range (cm⁻¹)
C-H stretching (alkyl)2850 - 2960
C=O stretching (asymmetric, νas(COO))~1580 - 1650
C-O stretching (symmetric, νs(COO))~1350 - 1420
C-H bending (alkyl)~1375 - 1465
Sn-C stretching~500 - 600

Note: Frequency ranges are based on literature data for similar organotin carboxylates.

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FTIR, particularly for vibrations that are weak or inactive in the infrared spectrum. The Raman spectrum of this compound is expected to show strong bands for the symmetric vibrations of the molecule.

The Sn-C symmetric stretching vibration is a particularly strong and characteristic band in the Raman spectra of organotin compounds. This band is useful for confirming the presence of the tributyltin moiety. The C-C backbone vibrations of the alkyl chains will also be prominent in the Raman spectrum. While the carboxylate stretching vibrations are also Raman active, they are often weaker than in the FTIR spectrum. The analysis of the Raman spectrum, in conjunction with the FTIR data, allows for a more complete vibrational assignment and a more robust structural characterization of the compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) and electrospray ionization (ESI) are common techniques that would be employed.

The mass spectrum of a tributyltin carboxylate is characterized by the initial loss of one of the butyl groups, which is a common fragmentation pathway for tetraorganotin compounds. Subsequent fragmentations involve the loss of additional butyl groups or the carboxylate moiety. The presence of the tin atom, with its characteristic isotopic distribution, provides a clear signature in the mass spectrum, aiding in the identification of tin-containing fragments.

A predicted fragmentation pattern for this compound would likely show a prominent peak corresponding to the tributyltin cation ([Sn(C₄H₉)₃]⁺) and other fragments resulting from the cleavage of the tin-carbon and tin-oxygen bonds. The isononanoyloxy fragment may also be observed.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (mass-to-charge ratio) Predicted Fragment Ion Formula
449[M+H]⁺C₂₁H₄₅O₂Sn⁺
447[M-H]⁻C₂₁H₄₃O₂Sn⁻
291[Sn(C₄H₉)₃]⁺C₁₂H₂₇Sn⁺
235[Sn(C₄H₉)₂(O₂CC₈H₁₇)]⁺C₁₇H₃₅O₂Sn⁺
177[Sn(C₄H₉)(O₂CC₈H₁₇)]⁺C₁₃H₂₇O₂Sn⁺
157[C₉H₁₇O₂]⁻C₉H₁₇O₂⁻

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, the structures of numerous other tributyltin carboxylates have been extensively studied. These studies reveal common structural motifs that can be expected for the title compound.

In the solid state, tributyltin carboxylates often exhibit a polymeric structure where the carboxylate group bridges adjacent tin atoms, leading to a five-coordinate tin center with a trigonal bipyramidal geometry. The three butyl groups typically occupy the equatorial positions, while the oxygen atoms from two different carboxylate ligands occupy the axial positions. This arrangement results in a helical chain structure. The specific bond lengths and angles will be influenced by the nature of the carboxylate ligand.

Table 2: Typical Crystallographic Data for Tributyltin Carboxylates

Parameter Typical Value Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Coordination Geometry at SnTrigonal Bipyramidal
Sn-C Bond Length (Å)2.10 - 2.15
Sn-O Bond Length (Å)2.18 - 2.30
C-Sn-C Angle (°)~120
O-Sn-O Angle (°)~180

Correlation of Spectroscopic Data with Computational Predictions of Molecular Structure

Computational chemistry provides a powerful tool to complement experimental data by predicting molecular structures, spectroscopic properties, and reactivity. Density Functional Theory (DFT) is a commonly employed method for studying organotin compounds.

For this compound, DFT calculations could be used to optimize the molecular geometry in both the gas phase (monomeric) and the solid state (polymeric). These optimized structures can then be used to predict vibrational frequencies (IR and Raman), which can be compared with experimental spectra to confirm structural assignments. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹¹⁹Sn) can be calculated and correlated with experimental data to provide a comprehensive understanding of the electronic structure.

The correlation between experimental and computational data can help to resolve ambiguities in spectral assignments and provide insights into the nature of the chemical bonding and intermolecular interactions.

Table 3: Correlation of Spectroscopic Data with Computational Predictions

Spectroscopic Technique Experimental Data Computational Prediction (e.g., using DFT) Correlation Insights
Infrared (IR) SpectroscopyVibrational frequencies of functional groupsCalculated vibrational frequencies and modesAssignment of complex vibrational modes, confirmation of coordination environment
Nuclear Magnetic Resonance (NMR)Chemical shifts and coupling constantsCalculated magnetic shielding tensors and spin-spin coupling constantsUnderstanding electronic structure, conformational analysis
Mass SpectrometryFragmentation patternPrediction of bond dissociation energies and fragment stabilitiesRationalization of observed fragmentation pathways

Investigations into the Chemical Reactivity and Reaction Mechanisms of Tributyl Isononanoyloxy Stannane

Electrochemical Reactivity Studies of Organotin Carboxylates

The electrochemical behavior of organotin carboxylates, a class of compounds to which tributyl(isononanoyloxy)stannane belongs, provides significant insight into their reactivity. These studies are crucial for understanding the fundamental processes of electron transfer and the stability of resulting intermediates.

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to probe the mechanisms of redox reactions and to determine the kinetic parameters of a system. nih.govyoutube.com In the study of organotin carboxylates, CV allows for the quantitative assessment of reactivity through the calculation of the forward chemical reaction rate constant (k_f). nih.gov

The methodology involves monitoring the current response of a solution containing the organotin compound to a linearly cycled potential sweep between two set values. For instance, in a study on triphenyltin(IV) p-hydroxybenzoate, a related organotin carboxylate, cyclic voltammetry was performed with the compound dissolved in a water:DMSO (3:1) mixture with sodium chloride as the supporting electrolyte. nih.gov The potential was scanned between -700 mV and 1400 mV at varying scan rates (ν). nih.gov

The data obtained from such experiments can be analyzed using digital simulation software to determine the kinetic constants. nih.gov The simulation matches the experimental cyclic voltammogram by adjusting parameters like the electron transfer coefficient (α), diffusion coefficient (D), and the forward chemical reaction rate constant (k_f). nih.gov Research has shown that for certain organotin carboxylates, the rate constant of the subsequent chemical reaction is a function of the potential scan rate. nih.gov This relationship can be expressed linearly, as demonstrated in the findings for triphenyltin(IV) p-hydroxybenzoate. nih.gov

Interactive Data Table: Kinetic Data for an Organotin Carboxylate

The following table illustrates the relationship between the scan rate and the determined forward chemical reaction rate constant (k_f) for triphenyltin(IV) p-hydroxybenzoate, based on experimental data. nih.gov

Scan Rate (ν) (mV/s)Forward Chemical Reaction Rate Constant (k_f) (s⁻¹)
1000.80
2001.14
3001.49
4001.83
5002.18
6002.52
7002.87
8003.21
9003.56
10003.90

This data demonstrates a linear relationship described by the function k_f = 3.45ν + 0.45. nih.gov

The transfer of an electron is the fundamental event in any electrochemical process. youtube.com The mechanism of electron transfer in organometallic complexes can be broadly categorized as either inner-sphere or outer-sphere. researchgate.netrsc.org In an outer-sphere mechanism, the electron tunnels between two complexes that remain structurally independent. researchgate.net In an inner-sphere mechanism, the two reacting centers are connected by a bridging ligand during the electron transfer event. rsc.org

For organotin carboxylates, electrochemical oxidation can lead to the formation of reactive intermediates. The analysis of cyclic voltammograms helps in elucidating the reaction pathway. A common mechanism observed is the EqCi type, which involves an electrochemical step (E) that produces an intermediate, followed by a chemical reaction (C) where the intermediate reacts with another species, such as the solvent. nih.gov

The choice of solvent and supporting electrolyte profoundly impacts the electrochemical behavior of a dissolved species. researchgate.net These components influence ion mobility, the stability of intermediates, and the structure of the electrochemical double layer (EDL) at the electrode-solution interface. youtube.comsysrevpharm.org The EDL structure, in turn, can significantly affect the kinetics of electron transfer reactions. youtube.com

The properties of the solvent, such as its donor number (DN), which quantifies its ability to solvate cations, and its dielectric constant, are critical. nih.gov Solvents with different properties can lead to variations in performance. For example, studies on closo-borate salts have shown that carbonate-based solvent systems like ethylene (B1197577) carbonate:dimethyl carbonate (EC-DMC) can offer better cycle stability and capacity retention compared to propylene (B89431) carbonate (PC) or ionic liquids. researchgate.net

Mechanistic Pathways in Organotin-Mediated Transformations

Organotin compounds like this compound participate in a variety of chemical transformations that are central to synthetic chemistry. Understanding the mechanistic pathways of these reactions is key to controlling their outcomes.

Oxidative addition is a fundamental reaction class in organometallic chemistry where a metal complex's oxidation state and coordination number increase. This process involves the insertion of a metal center into a covalent bond, such as a carbon-halogen (C-X) or tin-carbon (Sn-C) bond. Oxidative addition is typically favored for metal centers that are in a relatively low oxidation state and are electron-rich.

While this compound features tin in the +4 oxidation state, related organotin(II) compounds are known to undergo oxidative addition with various substrates, including organic halides and disulfides. Furthermore, organotin(IV) compounds can participate in reactions that involve the cleavage of Sn-C or Sn-Cl bonds by other metal complexes, which is conceptually related to oxidative addition. For example, platinum(0) complexes can react with triorganotin halides via oxidative addition, leading to the insertion of platinum into the tin-halide bond.

The mechanism of oxidative addition can vary, proceeding through concerted, S_N2-type, or radical pathways, depending on the substrate and the metal complex. The S_N2-type mechanism, for instance, involves a nucleophilic attack by the metal center on the substrate. Given the established reactivity of the Sn-C bond in other organotin compounds, it is plausible that this compound could undergo reactions where one of the tributyl groups is cleaved in processes analogous to oxidative addition, particularly when reacting with highly reactive, low-valent metal centers.

Transmetallation involves the transfer of a ligand from one metal to another. This process is a cornerstone of many cross-coupling reactions. The general principle relies on the relative electronegativity and reactivity of the metals and ligands involved. A transmetallation reaction will typically proceed if the organometallic reagent reacts with a metal halide where the second metal has an electronegativity closer to that of carbon, resulting in a more stable organometallic product.

In the context of organotin carboxylates, intermolecular exchange processes are also significant. NMR studies have indicated that for triorganotin(IV) derivatives in solution, the bidentate coordination of the carboxylate group may be lost, leading to a four-coordinate tin center with a tetrahedral geometry. This "fluxional behavior" implies a dynamic equilibrium involving the association and dissociation of the carboxylate ligand, which is a form of intermolecular exchange. This dynamic nature can facilitate the exchange of the carboxylate ligand with other ligands present in the reaction mixture.

The synthesis of organotin carboxylates itself often involves a salt metathesis reaction, a type of exchange, such as reacting an organotin halide with a sodium or lithium carboxylate. This demonstrates the propensity of the tin center to undergo ligand exchange processes, which are mechanistically related to transmetallation.

Reductive Elimination Pathways in Catalytic Cycles

Reductive elimination is a crucial step in many catalytic cycles where organometallic compounds are involved. It is the reverse of oxidative addition and involves the formation of a new bond between two ligands, with a simultaneous reduction in the oxidation state of the metal center. researchgate.netyoutube.comlibretexts.org In the context of this compound, which is an organotin(IV) compound, reductive elimination would involve the tin center being reduced from Sn(IV) to Sn(II). researchgate.netyoutube.comlibretexts.org While specific studies detailing the reductive elimination pathways for this compound are not abundant, plausible mechanisms can be inferred from the well-established chemistry of organotin compounds in various catalytic processes.

One of the primary roles of organotin carboxylates is as catalysts in reactions such as urethane (B1682113) formation and esterification. nih.govlupinepublishers.comgelest.com In these catalytic cycles, the tributyltin moiety is central to the reaction mechanism. A proposed catalytic cycle for urethane formation, for instance, involves the formation of an organotin alkoxide intermediate. nih.gov The cycle can be generalized as follows:

Ligand Exchange: The tributyltin carboxylate reacts with an alcohol to form a tributyltin alkoxide, releasing the isononanoic acid.

Coordination: The isocyanate then coordinates to the tin center of the alkoxide.

Insertion: The coordinated isocyanate inserts into the Sn-O bond of the alkoxide, forming a carbamate (B1207046) ligand attached to the tin.

Protonolysis/Reductive Elimination Analogue: The final step involves the release of the urethane product. This can occur through protonolysis by another alcohol molecule, regenerating the tributyltin alkoxide and continuing the cycle. Alternatively, a process analogous to reductive elimination could occur where the urethane product is eliminated, and the tin species is regenerated for the next catalytic turnover.

While a direct C-C or C-O reductive elimination from a tributyltin(IV) center to form a stable Sn(II) species is not the most commonly cited pathway in these specific catalytic cycles, the concept of the catalyst returning to its active state after product formation is a fundamental principle. youtube.com In many palladium-catalyzed cross-coupling reactions, for instance, reductive elimination is the final step that forms the desired C-C bond and regenerates the Pd(0) catalyst. youtube.comresearchgate.netresearchgate.net For organotin compounds, the regeneration of the active Sn(IV) catalyst often proceeds via ligand exchange rather than a formal reductive elimination to Sn(II). nih.govlupinepublishers.com

However, the possibility of reductive elimination in other catalytic systems involving organotin compounds cannot be entirely ruled out. The feasibility of such a step would be influenced by several factors:

Nature of the Ligands: The electronic and steric properties of the ligands attached to the tin center play a crucial role. More electron-rich ligands and sterically bulky groups can favor reductive elimination. libretexts.org

Reaction Conditions: Temperature and the presence of co-catalysts or additives can influence the reaction pathway and the likelihood of reductive elimination.

The following table outlines a plausible, albeit generalized, catalytic cycle involving a tributyltin species where a reductive elimination-type step could be considered for product release.

StepDescriptionReactantsIntermediate/Product
1Oxidative Addition (Hypothetical)R-X + Sn(II)R-Sn(IV)-X
2Ligand ExchangeR-Sn(IV)-X + R'-OHR-Sn(IV)-OR' + HX
3Migratory InsertionR-Sn(IV)-OR' + COR-C(O)-Sn(IV)-OR'
4Reductive EliminationR-C(O)-Sn(IV)-OR'R-C(O)-OR' + Sn(II)

This table represents a hypothetical catalytic cycle to illustrate the concept of reductive elimination involving a tin catalyst. The actual mechanism for a specific reaction may vary.

Studies on Ligand Exchange and Dissociation Kinetics

Ligand exchange and dissociation are fundamental processes that govern the reactivity of this compound in solution. The lability of the isononanoate ligand is a key factor in its catalytic activity, as the exchange of this carboxylate group with a substrate molecule is often the initiating step in a catalytic cycle. nih.govlupinepublishers.com

The coordination environment around the tin atom in tributyltin carboxylates is flexible and can vary depending on the physical state and the solvent. In the solid state, these compounds often exhibit a polymeric structure where the carboxylate group bridges two tin atoms, leading to a five-coordinate tin center with a trigonal bipyramidal geometry. researchgate.net In solution, this polymeric structure tends to break down, and the coordination number can change. researchgate.net The equilibrium between four- and five-coordinate tin species is common for triorganotin(IV) carboxylates in solution. researchgate.net

The kinetics of ligand exchange in organometallic complexes can be investigated using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). nih.gov These methods can provide quantitative data on the rates of exchange and the stability of the metal-ligand bond. For instance, ESI-MS can be used in delayed reactant labeling experiments to monitor the exchange of ligands in real-time. nih.gov

Nature of the Carboxylate Ligand: The steric bulk and electronic properties of the carboxylate group affect the strength of the Sn-O bond and the ease of its dissociation.

Solvent: The polarity and coordinating ability of the solvent can significantly impact the dissociation kinetics. Polar, coordinating solvents can stabilize the dissociated species, thereby facilitating ligand exchange.

Temperature: As with most chemical reactions, the rate of ligand dissociation increases with temperature.

The following table summarizes the factors influencing ligand exchange kinetics in tributyltin carboxylates.

FactorInfluence on Ligand Exchange RateRationale
Steric Bulk of Carboxylate Increased steric bulk can accelerate dissociation.Steric hindrance can weaken the Sn-O bond.
Electronic Effects of Carboxylate Electron-withdrawing groups on the carboxylate may slow down dissociation.A more electrophilic carboxylate oxygen forms a stronger bond with tin.
Solvent Polarity Higher polarity generally increases the rate.Polar solvents can stabilize the charged or polarized transition state and dissociated species.
Solvent Coordinating Ability Coordinating solvents can increase the rate.Solvent molecules can compete for coordination sites on the tin atom, promoting ligand displacement.
Temperature Higher temperature increases the rate.Provides the necessary activation energy for bond cleavage.

Computational Modeling of Reaction Barriers and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for elucidating the reaction mechanisms, transition states, and reaction barriers of organometallic compounds, including organotin catalysts. researchgate.netnih.govmdpi.com These theoretical studies provide detailed insights into the energetics of a reaction pathway, which can be difficult to obtain through experimental methods alone.

For organotin carboxylates like this compound, DFT calculations can be employed to:

Locate Transition States: A transition state represents the highest energy point along the reaction coordinate. Identifying the geometry of the transition state is crucial for understanding the mechanism.

Calculate Reaction Barriers (Activation Energies): The energy difference between the reactants and the transition state determines the reaction rate. Lower activation barriers correspond to faster reactions. mdpi.com

Investigate the Influence of Solvents: Solvation models can be incorporated into DFT calculations to simulate the effect of the solvent on the reaction mechanism and energetics. researchgate.net

Studies on the catalytic mechanism of urethane formation by organotin dicarboxylates have utilized DFT to investigate the reaction pathway. nih.gov These studies have shown that the reaction proceeds through the formation of an organotin alkoxide complex, which is the dominant catalyst. nih.gov The calculations revealed the structures of the transition states for the key steps, such as the coordination of the isocyanate and its insertion into the Sn-O bond.

A hypothetical energy profile for a tributyltin-catalyzed reaction, as could be determined by computational modeling, is presented below.

Hypothetical Reaction Coordinate Diagram

(This is a conceptual diagram. The actual profile would be determined by specific DFT calculations for the reaction of interest.)

The diagram would show the relative energies of the reactants, intermediates (e.g., tributyltin alkoxide, coordinated isocyanate complex), transition states, and products. The peaks on the diagram correspond to the transition states, and their height relative to the preceding minima represents the activation energy for that step.

Computational studies can also provide insights into the electronic structure of the catalyst and how it influences its reactivity. For example, Natural Bond Orbital (NBO) analysis can be used to understand the charge distribution and the nature of the bonding between the tin atom and its ligands. nih.gov This information is valuable for rationalizing the observed catalytic activity and for designing more efficient catalysts.

The following table summarizes the types of information that can be obtained from computational modeling of this compound reactivity.

Computational MethodInformation ObtainedRelevance to Reactivity
Geometry Optimization Bond lengths, bond angles, dihedral angles of reactants, intermediates, and products.Understanding the structural changes that occur during the reaction.
Transition State Search Structure and energy of the highest energy point on the reaction path.Identification of the key step that controls the reaction rate.
Frequency Calculation Vibrational frequencies to confirm minima and transition states, and to calculate zero-point energies and thermal corrections.Confirmation of the nature of the stationary points and calculation of thermodynamic properties.
Reaction Pathway Analysis (e.g., IRC) Tracing the minimum energy path connecting reactants, transition states, and products.Verification that a transition state connects the intended reactants and products.
Solvation Models (e.g., PCM, SMD) Simulating the effect of a solvent on the energies and geometries.Providing a more realistic model of the reaction in solution. researchgate.net
Natural Bond Orbital (NBO) Analysis Atomic charges, bond orders, and orbital interactions.Understanding the electronic factors that drive the reaction. nih.gov

Computational and Theoretical Chemistry Approaches Applied to Tributyl Isononanoyloxy Stannane

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency, especially for systems containing heavy elements like tin. austinpublishinggroup.com DFT methods are used to determine the electronic structure of molecules, from which a wide range of properties can be derived. nih.govnih.gov For a molecule like Tributyl(isononanoyloxy)stannane, DFT calculations would typically involve geometry optimization to find the most stable three-dimensional structure. Functionals such as B3LYP are commonly employed for organotin systems, often paired with a mixed basis set, for instance, using LANL2DZ for the tin atom and 6-31G* for lighter atoms like carbon, hydrogen, and oxygen. nih.gov

From the optimized geometry, DFT allows for the calculation of various molecular properties, including dipole moments, polarizability, and molecular electrostatic potential (MEP) maps. The MEP map is particularly useful as it visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical reactivity. nih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. mdpi.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy corresponds to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more polarizable and more chemically reactive. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound Derived from DFT Calculations

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.50
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.85
HOMO-LUMO Energy GapΔE5.65
Ionization PotentialI6.50
Electron AffinityA0.85
Global Hardnessη2.83
Electronic Chemical Potentialμ-3.68
Global Electrophilicity Indexω2.39

Note: This table is illustrative. The values are representative of what might be expected for an organotin carboxylate based on general principles of computational chemistry but are not derived from an actual calculation on this compound.

DFT calculations have become an indispensable tool for predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts. youtube.com The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a widely used and reliable approach for calculating the NMR shielding tensors from which chemical shifts are derived. nih.govrsc.org

For this compound, this computational approach could predict the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra. Such predictions are invaluable for assigning experimental spectra, especially for complex molecules with many overlapping signals. By comparing the calculated chemical shifts with experimental values, researchers can confirm the molecular structure or identify the correct isomer among several possibilities. rsc.org Typically, a linear regression analysis is performed on the calculated shielding constants against the experimental shifts to improve the accuracy of the prediction. mdpi.com

Table 2: Illustrative Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Sn-C H₂-CH₂-CH₂-CH₃ (α-carbon)16.816.5
Sn-CH₂-C H₂-CH₂-CH₃ (β-carbon)27.527.3
Sn-CH₂-CH₂-C H₂-CH₃ (γ-carbon)26.826.6
Sn-CH₂-CH₂-CH₂-C H₃ (δ-carbon)13.913.7
O=C -O-Sn (Carboxylate carbon)178.5178.2

Note: This table is illustrative. The values are hypothetical and serve to demonstrate how predicted NMR data are typically presented and compared with experimental results.

Semiempirical Methods (e.g., PM3) for Thermodynamic and Molecular Descriptor Calculations

While DFT provides high accuracy, its computational cost can be prohibitive for very large systems or high-throughput screening. Semiempirical quantum chemistry methods, such as PM3 (Parametric Method 3), AM1, and the more recent PM6, offer a much faster alternative. wikipedia.orgnih.gov These methods are based on the same fundamental Hartree-Fock theory as ab initio methods but introduce approximations and use parameters derived from experimental or high-level computational data to simplify the calculations. wikipedia.orgresearchgate.net

The primary simplification involves neglecting certain electron-electron interaction integrals, which significantly reduces computation time. wikipedia.org For a molecule like this compound, with over 60 atoms, semiempirical methods are well-suited for rapidly calculating thermodynamic properties like the heat of formation (ΔHf) and for optimizing molecular geometries. nih.gov They can also be used to calculate various molecular descriptors relevant to quantitative structure-activity relationship (QSAR) studies. However, the accuracy of semiempirical methods is highly dependent on the quality of their parameterization for the specific elements and chemical environments present in the molecule being studied. wikipedia.org

Table 3: Example Thermodynamic and Molecular Descriptors for this compound Potentially Calculable by Semiempirical Methods

PropertyMethodCalculated ValueUnits
Heat of FormationPM6-155.8kcal/mol
Dipole MomentPM32.85Debye
Molecular Surface AreaAM1450.2Ų
Molecular VolumeAM1485.5ų/molecule

Note: This table is illustrative. The values are hypothetical examples of outputs from semiempirical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and intermolecular interactions of this compound.

An MD simulation would model the behavior of the molecule in a condensed phase, such as in a solvent or interacting with a biological membrane. This approach is particularly useful for understanding how the flexible butyl and isononanoyl chains behave. The simulation can reveal the preferred conformations of the molecule, the dynamics of its folding and movement, and the nature of its interactions with surrounding molecules. whiterose.ac.uk For example, MD could be used to study the partitioning of this compound between water and an organic solvent or to model its binding within the active site of a protein, providing insights into its bioavailability and mechanism of action at a molecular level. nih.gov

Reaction Mechanism Elucidation through Computational Transition State Search

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. ims.ac.jp Because transition states are inherently unstable and short-lived, they are extremely difficult to characterize experimentally. Computational chemistry provides essential tools for locating and analyzing these fleeting structures. libretexts.org

For this compound, computational transition state searches could be used to elucidate the mechanisms of important reactions, such as its hydrolysis, which involves the cleavage of the tin-oxygen bond, or its environmental degradation through dealkylation. researchgate.net Methods like the Nudged Elastic Band (NEB) or synchronous transit-guided quasi-Newton (STQN) methods are employed to find the minimum energy path between the reactant and product states. ims.ac.jplibretexts.org Once the transition state geometry is located, its energy can be calculated to determine the activation energy barrier of the reaction, which governs the reaction rate. This information is critical for understanding the compound's stability and persistence in various environments. acs.org

Future Research Directions and Emerging Applications in Advanced Materials Science

Design and Synthesis of Novel Tributyl(isononanoyloxy)stannane Derivatives with Tuned Reactivity

Future research will likely focus on the rational design and synthesis of new derivatives of this compound to fine-tune their reactivity and physical properties for specific applications. sysrevpharm.org This can be achieved by modifying either the carboxylate ligand or the alkyl groups on the tin atom. sysrevpharm.org

The synthesis of organotin(IV) carboxylates typically involves the reaction of organotin(IV) chlorides with the corresponding carboxylic acid or its sodium salt. nih.gov A general synthetic route involves refluxing the reactants in a suitable dry solvent like chloroform (B151607). nih.gov

Key areas of exploration include:

Modification of the Carboxylate Ligand: Replacing the isononanoyloxy group with other carboxylates containing different functional groups (e.g., polymerizable groups, chromophores, or other catalytically active sites) could lead to multifunctional materials. The nature of the carboxylate ligand is crucial in determining the biological activity and transport of organotin(IV) complexes across cell membranes. nih.gov

Varying the Alkyl Chains: While the tributyltin moiety is standard, exploring derivatives with other alkyl groups (e.g., methyl, phenyl) could alter the steric hindrance and electronic effects at the tin center, thereby influencing catalytic activity and stability. sysrevpharm.orgnih.gov The general toxicity order for organotin compounds is R3Sn > R2Sn > RSn, which is an important consideration in the design of new derivatives. nih.gov

Oligomeric and Polymeric Structures: Investigating the synthesis of oligomeric or polymeric materials where the tributyltin carboxylate unit is a repeating monomer could lead to new classes of functional polymers. taylorandfrancis.com These polymeric materials may offer reduced leachability of the organotin compound compared to their monomeric counterparts. taylorandfrancis.com

A significant yield (often >80%) is a common feature in the synthesis of these complexes, which are typically soluble in organic solvents like DMSO and chloroform at room temperature. nih.gov

Exploration of Heterogeneous Catalysis Using Immobilized this compound Species

The use of organotin compounds as catalysts in various organic reactions, such as the formation of polyurethanes and vulcanization of silicones, is well-established. wikipedia.org A significant future research direction is the immobilization of this compound onto solid supports to create robust and recyclable heterogeneous catalysts. conicet.gov.ar This approach addresses the environmental concerns associated with the leaching of organotin compounds. mst.dk

Potential research avenues include:

Support Materials: Investigating various support materials such as silica (B1680970), alumina, and polymers for the immobilization of this compound. The choice of support can significantly influence the catalyst's activity and stability.

Immobilization Techniques: Developing and optimizing different immobilization strategies, including covalent bonding, and physical adsorption. researchgate.net For instance, chiral organotins have been successfully supported on silica for asymmetric catalysis. conicet.gov.ar

Catalytic Applications: Testing the efficacy of the immobilized catalysts in a range of reactions, including esterification, transesterification, and condensation polymerizations. Organotin carboxylates are known to be effective catalysts in such reactions. rsc.org The stability and reusability of these heterogeneous catalysts would be a key performance metric. conicet.gov.ar

The development of such heterogeneous catalysts would be a significant step towards greener and more sustainable chemical processes utilizing the catalytic properties of organotin compounds.

Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its performance in catalytic and material applications. Advanced in-situ spectroscopic techniques offer the capability to monitor reactions in real-time, providing valuable insights into transient intermediates and the catalyst's behavior under actual reaction conditions. youtube.comaspbs.com

Promising spectroscopic methods for investigation include:

In-situ FTIR and Raman Spectroscopy: These techniques can be used to track the changes in vibrational modes of the reactants, products, and the catalyst itself, providing information on bond formation and breaking during the reaction. nih.gov

¹¹⁹Sn NMR Spectroscopy: This is a powerful tool for probing the coordination environment around the tin atom. nih.gov Changes in the coordination number and geometry of the tin center during a reaction can be monitored to elucidate the catalytic cycle.

Direct Analysis in Real Time Mass Spectrometry (DART-MS): This technique allows for the direct and quantitative monitoring of heterogeneous reactions, overcoming challenges associated with traditional analytical methods. nih.govresearchgate.net

By combining data from these techniques, a more complete picture of the reaction mechanism can be constructed, facilitating the rational design of more efficient catalysts and processes.

Integration of this compound in Smart Materials and Responsive Systems

"Smart" or "stimuli-responsive" materials, which can change their properties in response to external stimuli, are a rapidly growing area of materials science. nih.govrsc.orgrsc.org The incorporation of this compound and its derivatives into such systems could lead to materials with novel functionalities.

Potential applications and research directions include:

Stimuli-Responsive Polymers: Organotin-containing polymers could be designed to respond to stimuli such as pH, temperature, or light. tandfonline.comnih.gov For example, organotin(IV) compounds have been loaded into thermo- and pH-responsive polymeric nanocarriers for controlled release applications. tandfonline.com

Self-Healing Materials: The catalytic activity of this compound in esterification and transesterification reactions could be harnessed to create self-healing polymers, where the catalyst promotes bond reformation upon damage.

Functional Coatings: Coatings containing this compound could be developed with responsive properties, such as controlled release of biocides or changes in surface wettability. While the use of tributyltin as an antifouling agent has been restricted due to its toxicity, research into controlled-release polymeric systems could offer more environmentally benign solutions. taylorandfrancis.commst.dk

The ability to tailor the responsiveness of these materials by modifying the organotin component opens up a wide range of possibilities for advanced applications.

Computational Predictions for High-Throughput Screening and Rational Design

Computational modeling and simulation are becoming indispensable tools in materials science for predicting material properties and guiding experimental work. utep.edu These methods can accelerate the discovery and design of new this compound derivatives with desired functionalities.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structures, reactivity, and spectroscopic properties of different this compound derivatives. rsc.orgacs.org This allows for a systematic in-silico screening of potential candidates before their synthesis.

High-Throughput Screening (HTS): HTS methodologies, which involve the rapid, parallel synthesis and testing of large libraries of compounds, can be coupled with computational screening to accelerate the discovery of new catalysts and materials. nih.govyoutube.comscienceintheclassroom.org This approach has been successfully used in the discovery of new organometallic catalysts. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their observed activity or properties, enabling the rational design of new compounds with enhanced performance.

The integration of these computational methods into the research workflow will undoubtedly play a crucial role in the future development of advanced materials based on this compound.

Data Tables

Table 1: Potential Research Areas for Novel this compound Derivatives

Research AreaObjectivePotential Outcome
Ligand Modification Synthesize derivatives with functionalized carboxylatesMultifunctional materials with tailored properties
Alkyl Group Variation Alter steric and electronic effects at the tin centerCatalysts with tuned reactivity and stability
Polymerization Create polymers with tributyltin carboxylate repeating unitsNovel functional polymers with reduced leachability

Table 2: Advanced Spectroscopic Techniques for Mechanistic Studies

TechniqueInformation GainedRelevance to this compound
In-situ FTIR/Raman Real-time monitoring of bond vibrationsTracking reaction progress and catalyst changes
¹¹⁹Sn NMR Spectroscopy Probing the tin coordination environmentElucidating the catalytic cycle and active species
DART-MS Direct, quantitative analysis of heterogeneous reactionsOvercoming analytical challenges in complex systems

Q & A

Q. What are the standard synthetic routes for preparing tributyl(isononanoyloxy)stannane, and what experimental conditions are critical for reproducibility?

this compound is typically synthesized via nucleophilic substitution or transesterification reactions. Key steps include:

  • Reagent purity : Use of anhydrous solvents (e.g., hexane) and rigorously dried starting materials to prevent hydrolysis of the tin-oxygen bond .
  • Temperature control : Reactions often proceed at room temperature to avoid thermal decomposition of the tin complex .
  • Purification : Column chromatography (silica gel, hexane eluent) is critical to isolate the product from tributyltin byproducts .
  • Stability : Immediate storage under inert atmosphere (argon) at low temperatures (-10°C) is recommended due to sensitivity to air and moisture .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Structural confirmation relies on:

  • ¹H and ¹³C NMR : Key signals include resonances for tributyltin groups (δ ~0.8–1.6 ppm) and the isononanoyloxy moiety (δ ~2.3 ppm for carbonyl-adjacent protons) .
  • 119Sn NMR : A singlet near δ -10 to -30 ppm confirms the tetrahedral tin center .
  • IR spectroscopy : Stretching frequencies for Sn-O (550–600 cm⁻¹) and ester C=O (~1730 cm⁻¹) are diagnostic .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to organotin toxicity .
  • Ventilation : Use fume hoods to minimize inhalation exposure .
  • Waste disposal : Collect all residues in sealed containers labeled for heavy metal waste, adhering to institutional and EPA guidelines .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, and what factors contribute to variability?

Yield optimization involves:

  • Stoichiometric ratios : A 10–20% excess of isononanoic acid chloride ensures complete substitution at the tin center .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate transesterification but risk side reactions .
  • Reaction monitoring : TLC (hexane eluent, KMnO₄ visualization) helps track progress and minimize over-reaction . Common pitfalls :
  • Impure tributyltin precursors (e.g., tributyltin chloride) reduce yields due to competing hydrolysis .
  • Inadequate drying of solvents leads to Sn-O bond cleavage .

Q. What advanced analytical techniques resolve contradictions in reported physicochemical properties of this compound?

Discrepancies in boiling points or solubility data can arise from:

  • Purity assessment : High-resolution mass spectrometry (HRMS) and elemental analysis verify sample integrity .
  • Dynamic vapor pressure measurements : Techniques like thermogravimetric analysis (TGA) provide accurate volatility data under controlled conditions .
  • Solubility studies : Use UV-Vis spectroscopy to quantify solubility in aprotic solvents (e.g., THF, DCM) .

Q. How do steric and electronic effects of the isononanoyloxy ligand influence the reactivity of this compound in cross-coupling reactions?

  • Steric effects : The bulky isononanoyloxy group reduces nucleophilicity at the tin center, favoring oxidative addition over nucleophilic pathways .
  • Electronic effects : Electron-withdrawing ester groups polarize the Sn-O bond, enhancing electrophilicity in Stille couplings . Methodological validation :
  • Compare reaction kinetics with simpler analogs (e.g., tributyl(methoxy)stannane) using ¹H NMR to track intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.